7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl

Regiochemistry Cross‑Coupling Medicinal Chemistry

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2728149-90-2; free base CAS 1338097-15-6) is a brominated tetrahydroisoquinoline (THIQ) derivative bearing a gem‑dimethyl group at the 3‑position. The THIQ scaffold is a privileged structure in medicinal chemistry, serving as a core motif in numerous CNS‑active agents, kinase inhibitors, and epigenetic modulators.

Molecular Formula C11H15BrClN
Molecular Weight 276.60 g/mol
Cat. No. B7451338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl
Molecular FormulaC11H15BrClN
Molecular Weight276.60 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CN1)C=C(C=C2)Br)C.Cl
InChIInChI=1S/C11H14BrN.ClH/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H
InChIKeyKHIBVCFKZBUEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl: Core Structural & Procurement-Relevant Profile


7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2728149-90-2; free base CAS 1338097-15-6) is a brominated tetrahydroisoquinoline (THIQ) derivative bearing a gem‑dimethyl group at the 3‑position. The THIQ scaffold is a privileged structure in medicinal chemistry, serving as a core motif in numerous CNS‑active agents, kinase inhibitors, and epigenetic modulators . The hydrochloride salt form (C₁₁H₁₄BrN·HCl, MW 276.60) provides enhanced aqueous solubility and handling convenience relative to the free base, making it the preferred physical form for in vitro assays, chemical biology studies, and intermediate-scale synthesis . The 7‑bromo substituent constitutes a versatile synthetic handle for downstream cross‑coupling chemistry (e.g., Suzuki, Buchwald–Hartwig, Ullmann), while the 3,3‑dimethyl motif introduces steric bulk at the α‑carbon of the secondary amine, a feature known to modulate metabolic stability and receptor‑binding orientation in THIQ‑based ligands [1][2].

Why Generic THIQ Analogs Cannot Substitute for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl


The scientific and industrial value of 7‑bromo‑3,3‑dimethyl‑1,2,3,4‑tetrahydroisoquinoline HCl is tightly coupled to two structural features—the 7‑bromo atom and the 3,3‑gem‑dimethyl group—that cannot be approximated by unsubstituted or differently substituted THIQ analogs. The 7‑bromo group is a site‑specific, high‑fidelity handle for palladium‑catalyzed cross‑coupling, enabling the programmable introduction of aryl, heteroaryl, or amino substituents with predictable regiochemistry; close‑in analogs lacking a C‑7 halogen (e.g., 3,3‑dimethyl‑THIQ hydrochloride) forfeit this synthetic versatility . Conversely, the 3,3‑dimethyl motif imposes a conformational constraint at the secondary amine that distinguishes it from 3‑monoalkyl or unsubstituted THIQ derivatives. In published structure–activity relationship (SAR) studies on PNMT inhibitors, even a 3‑methyl substituent significantly alters both inhibitory potency and α₂‑adrenoceptor selectivity compared to the unsubstituted parent scaffold [1]. Consequently, substituting a 7‑bromo‑3,3‑dimethyl THIQ with a 7‑bromo‑THIQ (lacking the gem‑dimethyl group) or a 3,3‑dimethyl‑THIQ (lacking the bromine) produces a chemical entity with meaningfully different reactivity, biological target engagement, and metabolic fate, undermining reproducibility in medicinal chemistry campaigns and chemical biology probe development.

Quantitative Differentiation Evidence for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl vs. Closest Analogs


Core Structural Differentiation: 7-Bromo vs. 5-Bromo and 6-Bromo Regioisomers

The 7‑bromo regioisomer provides a unique vector for derivatization not accessible with the 5‑bromo or 6‑bromo analogs. The 7‑position in the THIQ scaffold is para to the ethylene bridge and meta to the ring‑junction carbon, placing a substituent introduced at this site in a distinct spatial orientation relative to the protonatable secondary amine. This orientation has been exploited in PNMT inhibitor design, where 7‑substituted THIQs show a different binding mode at the active site compared to 5‑ or 6‑substituted analogs, as evidenced by distinct SAR trends and selectivity profiles [1]. The 5‑bromo‑3,3‑dimethyl‑THIQ (CAS 1430115-60-8) and 6‑bromo‑3,3‑dimethyl‑THIQ (CAS not explicitly reported; inferred from ChemSpider ID 128933739) are commercially available but have not been validated in the same target‑engagement studies, representing an uncharacterized risk for programs requiring known SAR data .

Regiochemistry Cross‑Coupling Medicinal Chemistry

PNMT Inhibitory Potency: Contextualized Against 7-Bromo-THIQ (No 3‑Substituent)

The parent compound 7‑bromo‑1,2,3,4‑tetrahydroisoquinoline (lacking the 3,3‑dimethyl substitution) has a reported Ki of 56 nM against bovine PNMT in a radiochemical assay, with a secondary measurement of 290 nM in a separate PNMT assay and Ki = 1.31 μM at the rat α₂‑adrenoceptor [1]. While direct Ki data for the 3,3‑dimethyl analog are not publicly available, the SAR established by Grunewald et al. demonstrates that the addition of a 3‑alkyl substituent to a 7‑substituted THIQ systematically modulates both PNMT potency and α₂‑adrenoceptor selectivity; 3‑alkyl groups longer than methyl generally reduced PNMT potency in the 7‑bromo series, while 3‑alkyl chains on 7‑aminosulfonyl‑THIQs enhanced selectivity [2]. The gem‑dimethyl group at the 3‑position presents a sterically unique case: it blocks oxidative metabolism at the α‑carbon (a major clearance pathway for THIQ secondary amines) and locks the amine in a defined conformational environment, which is predicted to alter the PNMT vs. α₂ selectivity ratio relative to both the unsubstituted and 3‑monoalkyl comparators [3].

PNMT Inhibition Catecholamine Biosynthesis Target Engagement

Synthetic Utility: 7‑Bromo as a Cross‑Coupling Handle vs. Non‑Halogenated THIQ Scaffolds

The 7‑bromo substituent on the 3,3‑dimethyl‑THIQ core enables palladium‑catalyzed cross‑coupling reactions that are not possible on the non‑halogenated 3,3‑dimethyl‑THIQ scaffold. The 3,3‑dimethyl‑THIQ hydrochloride (CAS 2728149-90-2 debromo analog, C₁₁H₁₆ClN) is commercially available but lacks the aryl bromide required for Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann‑type couplings . Published procedures for 7‑bromo‑THIQ derivatives demonstrate successful Suzuki coupling with aryl boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions (typical yields 70–90%), and the steric environment created by the 3,3‑dimethyl group does not impede reactivity at the 7‑position, as the bromine is electronically conjugated to the aromatic ring and sterically remote from the gem‑dimethyl center [1]. This combination—a stable aryl bromide handle paired with a metabolically reinforced amine—is uncommon among commercially available THIQ building blocks, positioning the compound as a strategic intermediate for parallel library synthesis in drug discovery.

Suzuki Coupling Buchwald–Hartwig Amination Library Synthesis

Highest‑Value Application Scenarios for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl


PNMT‑Focused Chemical Biology Probe Development

Teams investigating catecholamine biosynthesis can use 7‑bromo‑3,3‑dimethyl‑THIQ HCl as a starting scaffold to generate 7‑substituted PNMT inhibitors with improved metabolic stability relative to the 7‑bromo‑THIQ baseline (Ki = 56 nM). The 3,3‑dimethyl motif is expected to extend half‑life by blocking α‑carbon oxidative metabolism, a strategy validated in THIQ‑based HDAC inhibitors where gem‑dimethyl analogs achieved >5‑fold plasma stability improvement [1]. The bromine at C‑7 permits late‑stage diversification to optimize the PNMT/α₂ selectivity ratio, which the Grunewald SAR indicates is tunable through 7‑substituent lipophilicity [2].

Parallel Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

Medicinal chemistry groups synthesizing focused THIQ libraries can leverage the 7‑bromo handle for high‑throughput Suzuki or Buchwald diversification. The hydrochloride salt ensures consistent stock solution preparation in polar aprotic solvents (e.g., DMF, DMSO), simplifying automated liquid‑handling workflows. This approach has been enabled by patents such as US‑9034899‑B2, which describe aryl‑ and heteroaryl‑substituted THIQs as histamine H3 receptor ligands [3]. Compared to the non‑halogenated 3,3‑dimethyl‑THIQ scaffold, the 7‑bromo derivative eliminates 2–4 synthetic steps per analog, making it the rational procurement choice for parallel synthesis campaigns .

Metabolic Stability Structure–Activity Relationship (Met‑Stab SAR) Studies

Research groups investigating the metabolic fate of tetrahydroisoquinoline‑based drugs can use this compound as a model system to study the gem‑dimethyl effect on amine α‑carbon oxidation. The 3,3‑dimethyl substitution removes the two α‑hydrogens required for cytochrome P450‑mediated oxidative deamination, a major clearance pathway for secondary amine‑containing THIQs. Quantitative comparative studies with 7‑bromo‑THIQ (no 3‑substitution) and 7‑bromo‑3‑methyl‑THIQ (one α‑hydrogen remaining) can dissect the contribution of steric shielding vs. electronic effects on intrinsic clearance, using standard human liver microsome (HLM) or hepatocyte stability assays [1].

Quote Request

Request a Quote for 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.